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Compound of Interest

Compound Name: 3-(4-Aminophenoxy)propanamide

CAS No.: 121489-79-0

Cat. No.: B1518898 Get Quote

Technical Monograph: 3-(4-Aminophenoxy)propanamide

Executive Summary & Chemical Identity
3-(4-Aminophenoxy)propanamide is a heterobifunctional building block utilized primarily in

the synthesis of high-performance polyamides and as a cleavable linker in medicinal chemistry.

Its structure combines an electron-rich aniline moiety with a hydrolytically stable ether linkage

and a terminal primary amide.

This guide addresses the precise structural data, synthetic pathways, and quality control

protocols required for its integration into research workflows.
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Property Data

IUPAC Name 3-(4-aminophenyl)oxypropanamide

CAS Registry Number 121489-79-0

Molecular Formula

Molecular Weight 180.20 g/mol

Canonical SMILES NC1=CC=C(OCCC(N)=O)C=C1

Isomeric SMILES C1=CC(=CC=C1N)OCCC(=O)N

InChI String
InChI=1S/C9H12N2O2/c10-7-1-3-8(4-2-7)13-6-

5-9(11)12/h1-4H,5-6,10H2,(H2,11,12)

InChIKey CYFJIKZBCBBFIS-UHFFFAOYSA-N

Structural Logic & Reactivity Profile
The molecule features three distinct functional zones that dictate its reactivity:

The Aniline Handle (

): A nucleophilic primary amine at the para position. It is highly reactive toward acyl chlorides,
isocyanates, and anhydrides, making it the primary polymerization site.

The Ether Linkage (

): Provides flexibility (lowers glass transition temperature,

, in polymers) and chemical stability against hydrolysis compared to ester linkages.

The Primary Amide (

): Acts as a hydrogen bond donor/acceptor. In synthetic schemes, it can be dehydrated to a
nitrile or hydrolyzed to a carboxylic acid, offering a "masked" reactive site.

Synthesis Protocol (High-Purity Route)
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Direct alkylation of 4-aminophenol with acrylamide is chemically risky due to competing N-

alkylation vs. O-alkylation. The authoritative industrial route utilizes a Nitro-Protection Strategy,

ensuring regiospecificity.

Phase 1: Michael Addition (O-Alkylation)
Reaction: 4-Nitrophenol + Acrylamide

3-(4-Nitrophenoxy)propanamide

Reagents: 4-Nitrophenol (1.0 eq), Acrylamide (1.2 eq), Benzyltrimethylammonium hydroxide

(Triton B, cat. 5 mol%), solvent (Acetonitrile or Ethanol).

Procedure:

Dissolve 4-nitrophenol in acetonitrile under

atmosphere.

Add Triton B catalyst.

Add acrylamide slowly at reflux temperature (

) to favor thermodynamic O-alkylation over N-alkylation.

Reflux for 12–16 hours.

Purification: Cool to precipitate the intermediate. Recrystallize from ethanol.

Phase 2: Selective Reduction
Reaction: 3-(4-Nitrophenoxy)propanamide

3-(4-Aminophenoxy)propanamide

Reagents:

(10% loading), Hydrogen gas (

, balloon pressure), Methanol.
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Procedure:

Suspend the nitro-intermediate in methanol.

Add Pd/C catalyst carefully (pyrophoric hazard).

Purge system with

, then introduce

.

Stir vigorously at RT for 4–6 hours. Monitor via TLC (disappearance of yellow nitro spot).

Workup: Filter through a Celite pad to remove Pd/C. Concentrate filtrate in vacuo.

Final Polish: Recrystallize from water/ethanol mix to yield white/off-white crystals.

Visual Synthesis Workflow
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Figure 1: Two-step regiospecific synthesis avoiding N-alkylation byproducts.

Analytical Characterization & QC
To validate the synthesis, the following analytical signatures must be confirmed.

Proton NMR ( -NMR, DMSO- )
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7.30 ppm (d, 2H): Aromatic protons meta to amine (ortho to ether).

6.80 ppm (br s, 1H): Amide

.

6.50 ppm (d, 2H): Aromatic protons ortho to amine.

4.80 ppm (s, 2H): Amine

(broad, exchangeable).

4.05 ppm (t, 2H): Ether methylene

.

2.45 ppm (t, 2H): Amide alpha-methylene

.

Quality Control Decision Tree
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HPLC Purity Check
(C18, H2O/MeCN)

Purity > 98%?

1H-NMR Verification
(Structure Confirmation)

Yes

Recrystallize
(EtOH/H2O)

No

Karl Fischer Titration
(Limit < 0.5%)

Release for Use

Click to download full resolution via product page

Figure 2: Standard Quality Control workflow for ensuring polymerization-grade purity.

Applications in Research
High-Performance Polymers
The compound is used as a monomer for Polyamides (PAs) and Polyimides (PIs). The ether

linkage introduces a "swivel" in the polymer backbone, which:

Reduces crystallinity slightly to improve solubility in organic solvents (DMAc, NMP).
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Maintains high thermal stability while improving processability compared to rigid aromatic

polyamides (Aramids).

Drug Conjugates (PROTACs)
In medicinal chemistry, the propanamide tail can be hydrolyzed to the acid or reduced to the

amine, serving as a linker of defined length (3 carbons + ether) to connect E3 ligase ligands to

target proteins.
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To cite this document: BenchChem. [3-(4-Aminophenoxy)propanamide SMILES and
InChIKey data]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1518898#3-4-aminophenoxy-propanamide-smiles-
and-inchikey-data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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